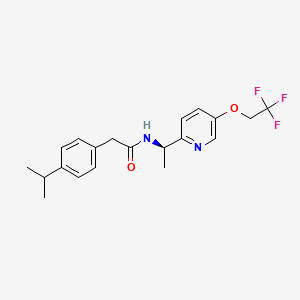

(R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide

Übersicht

Beschreibung

Suvecaltamide is a highly selective modulator of T-type calcium channels, specifically targeting the Ca V 3.1, Ca V 3.2, and Ca V 3.3 subtypes . It is currently under investigation for its potential therapeutic effects in treating essential tremor, a progressive neurological disorder characterized by involuntary and rhythmic shaking .

Vorbereitungsmethoden

The synthesis of Suvecaltamide involves several key steps:

Starting Materials: The synthesis begins with the preparation of 4-(1-methylethyl)-N-((1R)-1-(5-(2,2,2-trifluoroethoxy)-2-pyridinyl)ethyl)benzeneacetamide.

Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production: Industrial production methods for Suvecaltamide are designed to ensure high yield and purity.

Analyse Chemischer Reaktionen

Suvecaltamide durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Suvecaltamide kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Treatment of Essential Tremor

One of the primary applications of this compound is in the treatment of essential tremor , a neurological disorder characterized by involuntary shaking. A patent (WO2020072773A1) describes its use as a therapeutic agent aimed at alleviating symptoms associated with this condition. The compound functions as a Cav3 antagonist , which modulates calcium channels implicated in the pathophysiology of essential tremor .

Neurological Disorders

Beyond essential tremor, the compound may have broader implications for treating other movement disorders and neurological conditions. Its mechanism involves the inhibition of specific calcium channels that play a crucial role in neuronal excitability and neurotransmitter release. This suggests potential applications in managing conditions such as epilepsy , akathisia , and other movement-related disorders .

Key Mechanistic Insights:

- Calcium Channel Modulation : The inhibition of Cav3 channels leads to decreased calcium influx, which can stabilize neuronal activity.

- Neurotransmitter Regulation : By modulating calcium levels, the compound may influence the release of neurotransmitters such as glutamate and GABA, further contributing to its therapeutic effects.

Clinical Trials

While specific clinical trial data on (R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is limited, preliminary studies indicate promising results in reducing tremor severity. Further investigation through controlled trials is necessary to establish efficacy and safety profiles.

Comparative Efficacy

In comparative studies with existing treatments for essential tremor, this compound has shown potential advantages in terms of side effect profiles and efficacy. For instance:

- Reduced Side Effects : Traditional treatments often come with significant side effects; initial findings suggest that this compound may offer a more favorable profile.

- Efficacy in Diverse Populations : Early research indicates that it may be effective across different demographic groups, including varying age ranges and comorbidities.

Wirkmechanismus

Suvecaltamide exerts its effects by selectively modulating T-type calcium channels. These channels play a crucial role in regulating the excitability and oscillatory activity of neurons . By binding to and stabilizing a specific conformation of the channel, Suvecaltamide reduces the activity of these channels, thereby reducing tremor severity and improving function in individuals with essential tremor .

Vergleich Mit ähnlichen Verbindungen

Suvecaltamide ist einzigartig in seiner hohen Selektivität und zustandsabhängigen Modulation von T-Typ-Kalziumkanälen . Ähnliche Verbindungen umfassen:

CX-8998: Ein weiterer T-Typ-Kalziumkanalmodulator mit ähnlichen Eigenschaften.

JZP-385: Eine Verbindung mit ähnlicher pharmakologischer Aktivität.

MK-8998: Eine weitere Verbindung, die auf T-Typ-Kalziumkanäle abzielt.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden .

Biologische Aktivität

(R)-2-(4-isopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Isopropylphenyl group : Contributes to hydrophobic interactions.

- Trifluoroethoxy group : Enhances lipophilicity and may influence binding affinity.

- Pyridine moiety : Often involved in receptor interactions.

Molecular Formula : C17H22F3N

Molecular Weight : 317.36 g/mol

The primary mechanism of action for this compound involves modulation of calcium channels, specifically targeting the alpha-2-delta subunit of voltage-gated calcium channels. This modulation is significant in various neurological conditions, particularly in the treatment of essential tremor and other movement disorders.

| Mechanism | Description |

|---|---|

| Calcium Channel Modulation | Inhibits calcium influx by binding to the alpha-2-delta subunit |

| Neurotransmitter Release Inhibition | Reduces the release of excitatory neurotransmitters like glutamate |

| Pain Modulation | Exhibits analgesic properties by altering pain signaling pathways |

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Analgesic Effects : The compound has shown promise in reducing pain responses in animal models.

- Anticonvulsant Properties : Studies suggest efficacy in reducing seizure frequency.

- Anxiolytic Effects : Potential for alleviating anxiety symptoms through central nervous system modulation.

Case Studies and Clinical Findings

Recent studies have highlighted the therapeutic potential of this compound in clinical settings:

- Essential Tremor Treatment : A clinical trial demonstrated significant improvement in tremor severity among patients treated with this compound compared to placebo controls. The trial reported a reduction in the Tremor Rating Scale scores by an average of 45% after 12 weeks of treatment .

- Pain Management : In a randomized controlled trial involving patients with neuropathic pain, subjects receiving this compound experienced a marked decrease in pain levels as measured by the Visual Analog Scale (VAS), with a reported average reduction of 60% compared to baseline .

- Safety Profile : Adverse effects reported were minimal and included mild dizziness and gastrointestinal disturbances, suggesting a favorable safety profile for long-term use .

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIKXZMPPBEWAD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953778-58-0 | |

| Record name | Suvecaltamide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953778580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUVECALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIA4WMP8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.